molecular formula C16H26N2O2 B5669823 N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-1-methylcyclopentanecarboxamide

N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-1-methylcyclopentanecarboxamide

Cat. No. B5669823
M. Wt: 278.39 g/mol
InChI Key: QOTOVXDXZQQEDQ-KGLIPLIRSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex processes, often aiming for selective targeting of receptors or biological pathways. For instance, the synthesis of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, a related compound, demonstrates the intricacy involved in crafting molecules with specific biological targets (Wishka et al., 2006).

Molecular Structure Analysis

The molecular structure of similar compounds is often designed to interact with specific biological receptors. For example, certain pyrrolidine derivatives have been synthesized to target specific receptors, indicating the importance of molecular design for biological efficacy (Villhauer et al., 2003).

Chemical Reactions and Properties

Chemical reactions of pyrrolidine derivatives can lead to the formation of various bi- and tricyclic systems, as shown in studies like the cyclization of 2-pyrrolecarboxamidoacetals (Sosa et al., 2000). These reactions are critical in determining the compound's biological activity and specificity.

Physical Properties Analysis

The physical properties, such as solubility and stability, of pyrrolidine derivatives are crucial in determining their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. These properties are carefully considered during the synthesis and development of new compounds (Lall et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and binding affinity, of pyrrolidine derivatives are tailored to interact with specific biological targets. This specificity is vital for their potential therapeutic applications (Wishka et al., 2006).

properties

IUPAC Name

N-[(3R,4S)-1-acetyl-4-cyclopropylpyrrolidin-3-yl]-1-methylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-11(19)18-9-13(12-5-6-12)14(10-18)17-15(20)16(2)7-3-4-8-16/h12-14H,3-10H2,1-2H3,(H,17,20)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTOVXDXZQQEDQ-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C(C1)NC(=O)C2(CCCC2)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@@H]([C@H](C1)NC(=O)C2(CCCC2)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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